molecular formula C6H5N3O2 B1295642 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 7659-06-5

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1295642
CAS No.: 7659-06-5
M. Wt: 151.12 g/mol
InChI Key: RNARLYVZVOWYHW-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both furan and oxadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of science and industry. The presence of the furan ring imparts aromaticity and stability, while the oxadiazole ring contributes to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method is the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of an amine.

    5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of furan and oxadiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(furan-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNARLYVZVOWYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227390
Record name 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7659-06-5
Record name 5-(2-Furanyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7659-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine

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